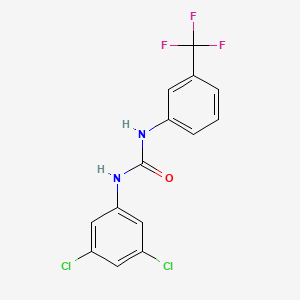![molecular formula C21H17N3O2S B11969839 N-(3-{[5-(4-methylphenyl)thieno[2,3-d]pyrimidin-4-yl]oxy}phenyl)acetamide](/img/structure/B11969839.png)
N-(3-{[5-(4-methylphenyl)thieno[2,3-d]pyrimidin-4-yl]oxy}phenyl)acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(3-{[5-(4-メチルフェニル)チエノ[2,3-d]ピリミジン-4-イル]オキシ}フェニル)アセトアミド: は、分子式 C21H17N3O2S 、分子量 375.453 g/mol の複雑な有機化合物です
準備方法
合成経路と反応条件: N-(3-{[5-(4-メチルフェニル)チエノ[2,3-d]ピリミジン-4-イル]オキシ}フェニル)アセトアミドの合成は、一般的に以下のステップが含まれます :
チエノピリミジンコアの形成: チエノピリミジンコアは、3-アミノチオフェン-2-カルボン酸エステル誘導体を、ギ酸またはトリエチルオルトギ酸などの試薬を用いて環化することによって合成されます。
置換反応: チエノピリミジン環の4位は、求核置換反応によって4-メチルフェニル基で置換されます。
カップリング反応: 得られた化合物は、EDCI (1-エチル-3-(3-ジメチルアミノプロピル)カルボジイミド)などの適切なカップリング剤を、トリエチルアミンなどの塩基の存在下で用いて、3-ヒドロキシフェニルアセトアミドとカップリングされます。
工業生産方法:
化学反応の分析
反応の種類:
酸化: この化合物は、特にチエノピリミジン環において、過酸化水素またはm-クロロ過安息香酸などの酸化剤を用いて酸化反応を受ける可能性があります。
還元: 還元反応は、水素化ホウ素ナトリウムまたは水素化リチウムアルミニウムなどの還元剤を用いて、ニトロ基(存在する場合)に対して行うことができます。
置換: この化合物の芳香族環は、硝酸または臭素などの試薬を用いて、ニトロ化またはハロゲン化などの求電子置換反応を受ける可能性があります。
一般的な試薬と条件:
酸化: 過酸化水素、m-クロロ過安息香酸、酢酸を溶媒とする。
還元: 水素化ホウ素ナトリウム、水素化リチウムアルミニウム、エタノールを溶媒とする。
置換: 硝酸、臭素、硫酸を触媒とする。
主要な生成物:
酸化: スルホキシドまたはスルホンが形成される。
還元: ニトロ基からアミンが形成される。
置換: ニトロまたはハロゲン化誘導体が形成される。
科学的研究の応用
N-(3-{[5-(4-メチルフェニル)チエノ[2,3-d]ピリミジン-4-イル]オキシ}フェニル)アセトアミドは、いくつかの科学研究に応用されています :
化学: より複雑なチエノピリミジン誘導体の合成におけるビルディングブロックとして使用されます。
生物学: 特にタンパク質キナーゼCK2を標的とするキナーゼ阻害剤としての可能性が調査されています。
医学: 抗炎症、鎮痛、抗癌作用の可能性について探求されています。
作用機序
N-(3-{[5-(4-メチルフェニル)チエノ[2,3-d]ピリミジン-4-イル]オキシ}フェニル)アセトアミドの作用機序には、特定の分子標的との相互作用が含まれます 。この化合物は、細胞増殖やアポトーシスなどのさまざまな細胞プロセスに関与する重要な酵素であるタンパク質キナーゼCK2を阻害することが知られています。この化合物は、CK2のATP結合部位に結合するため、その活性を阻害し、細胞シグナル伝達経路に下流の影響を与えます。
類似の化合物との比較
類似の化合物:
- 3-{[5-(4-エトキシフェニル)チエノ[2,3-d]ピリミジン-4-イル]チオ}プロパン酸
- 3-{[5-(4-クロロフェニル)チエノ[2,3-d]ピリミジン-4-イル]アミノ}フェノール塩酸塩
比較:
- N-(3-{[5-(4-メチルフェニル)チエノ[2,3-d]ピリミジン-4-イル]オキシ}フェニル)アセトアミド は、その特定の置換パターンにより、異なる生物学的活性と化学反応性を持ちます。
- 4-メチルフェニル基の存在により、他の置換基を持つ誘導体と比較して、タンパク質キナーゼCK2への結合親和性が高まります .
類似化合物との比較
- 3-{[5-(4-ethoxyphenyl)thieno[2,3-d]pyrimidin-4-yl]thio}propanoic acid
- 3-{[5-(4-chlorophenyl)thieno[2,3-d]pyrimidin-4-yl]amino}phenol hydrochloride
Comparison:
- N-(3-{[5-(4-methylphenyl)thieno[2,3-d]pyrimidin-4-yl]oxy}phenyl)acetamide is unique due to its specific substitution pattern, which imparts distinct biological activities and chemical reactivity.
- The presence of the 4-methylphenyl group enhances its binding affinity to protein kinase CK2 compared to other derivatives with different substituents .
特性
分子式 |
C21H17N3O2S |
|---|---|
分子量 |
375.4 g/mol |
IUPAC名 |
N-[3-[5-(4-methylphenyl)thieno[2,3-d]pyrimidin-4-yl]oxyphenyl]acetamide |
InChI |
InChI=1S/C21H17N3O2S/c1-13-6-8-15(9-7-13)18-11-27-21-19(18)20(22-12-23-21)26-17-5-3-4-16(10-17)24-14(2)25/h3-12H,1-2H3,(H,24,25) |
InChIキー |
HMZZFOVSCIUKIC-UHFFFAOYSA-N |
正規SMILES |
CC1=CC=C(C=C1)C2=CSC3=NC=NC(=C23)OC4=CC=CC(=C4)NC(=O)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![[(Dodecylimino)bis(methylene)]bisphosphonic acid](/img/structure/B11969759.png)


![7-(4-chlorobenzyl)-1,3-dimethyl-8-[(3-phenylpropyl)sulfanyl]-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B11969768.png)
![(5Z)-5-{[3-(4-Butoxyphenyl)-1-phenyl-1H-pyrazol-4-YL]methylene}-3-isobutyl-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B11969773.png)

![2-({5-[(4-chlorobenzyl)sulfanyl]-1,3,4-thiadiazol-2-yl}sulfanyl)-N'-[(E)-(3-methylthiophen-2-yl)methylidene]acetohydrazide](/img/structure/B11969794.png)
![isobutyl (2E)-7-methyl-2-(4-nitrobenzylidene)-3-oxo-5-(2-thienyl)-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B11969796.png)
![(5Z)-3-[2-(3,4-Dimethoxyphenyl)ethyl]-5-{[3-(4-ethoxy-3-methylphenyl)-1-phenyl-1H-pyrazol-4-YL]methylene}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B11969799.png)
![N'-[(3Z)-2-oxo-1,2-dihydro-3H-indol-3-ylidene]-3-(thiophen-2-yl)-1H-pyrazole-5-carbohydrazide](/img/structure/B11969804.png)
![N-(3,4-dimethoxyphenyl)-2-{[3-(4-methylphenyl)-4-oxo-3,4,5,6,7,8-hexahydro[1]benzothieno[2,3-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B11969829.png)

![4-[4-(4-fluorophenoxy)-1H-pyrazol-3-yl]benzene-1,3-diol](/img/structure/B11969848.png)
![methyl (2E)-2-[4-(allyloxy)benzylidene]-7-methyl-3-oxo-5-(2-thienyl)-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B11969852.png)
